3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
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Overview
Description
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a difluoro-nitrophenyl ring
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to act as protonophores, which can uncouple the electron transport chain from ATP synthesis by creating a proton leak across the inner mitochondrial membrane. This suggests a potential mechanism of action for 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid typically involves the nitration of a difluorophenyl precursor followed by a series of organic reactions to introduce the propanoic acid group. One common method includes:
Nitration: The difluorophenyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated product is then subjected to alkylation using a suitable alkylating agent to introduce the propanoic acid group.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)propanoic acid:
Uniqueness
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is unique due to the combination of nitro and difluoro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4,5-difluoro-2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMPOYEQCAXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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